The synthesis of Guanylyl(3'->5')uridine ammonium salt typically involves the following methods:
The synthesis often employs solid-phase synthesis techniques, allowing for high purity and yield. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing the synthesis process .
Guanylyl(3'->5')uridine ammonium salt has a complex molecular structure characterized by:
The structural formula can be represented as follows:
The compound exhibits specific spectral data that can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm its structure and purity .
Guanylyl(3'->5')uridine ammonium salt participates in various biochemical reactions:
The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of specific enzymes or catalysts .
Guanylyl(3'->5')uridine ammonium salt acts primarily by mimicking natural nucleotides during RNA synthesis. Its incorporation into RNA strands can affect the stability and functionality of the resulting RNA molecules.
Studies have shown that this compound can modulate enzymatic activities related to RNA polymerases and may influence gene expression profiles in cellular systems .
Relevant data includes melting point ranges and spectral characteristics that confirm its identity .
Guanylyl(3'->5')uridine ammonium salt has several scientific uses:
Solid-phase synthesis represents the cornerstone methodology for manufacturing phosphodiester-linked dinucleotides like Guanylyl(3'→5')uridine. This approach leverages controlled pore glass (CPG) or polystyrene resins as insoluble supports, with pore size critically determining synthesis efficiency. For dinucleotide synthesis, 500 Å CPG supports provide optimal reactivity and minimal pore blockage due to the short sequence length [1]. The synthesis proceeds in the 3'→5' direction using phosphoramidite chemistry, where guanosine and uridine building blocks are sequentially coupled through a four-step cycle:
Table 1: Critical Parameters in Dinucleotide Solid-Phase Synthesis
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Resin Type | 500 Å CPG | Minimized steric hindrance |
Coupling Time | 30 seconds | >99.5% step-wise yield |
Phosphoramidite Excess | 10-fold molar excess | Drives coupling near completion |
Oxidation Agent | I₂/H₂O/Pyridine (0.015 M) | Prevents phosphite degradation |
Coupling efficiencies exceeding 99.5% are achievable for dinucleotides, translating to >99% overall yield. Following synthesis, the dinucleotide is cleaved from the support using concentrated ammonium hydroxide (55°C, 12 hours), simultaneously removing nucleobase protecting groups (benzoyl from guanosine) via hydrolysis [3].
Ammonium ions serve a dual role in dinucleotide purification: acting as counterions for the anionic phosphodiester backbone and enabling selective precipitation. During ammonia-mediated cleavage/deprotection, the released dinucleotide forms an ammonium salt (e.g., Guanylyl(3'→5')uridine ammonium salt) due to proton transfer from the ammonium ion to the phosphate group [3]. This salt formation confers advantages:
Table 2: Solubility and Stability Profiles of Dinucleotide Salts
Counterion | Solubility in H₂O (mg/mL) | Ethanol Precipitability | Stability at pH 2.5 |
---|---|---|---|
Ammonium | >50 | Excellent (95% yield) | Moderate (t₁/₂=12 h) |
Sodium | >100 | Poor (40% yield) | Poor (t₁/₂=1.5 h) |
Triethylammonium | >100 | Good (85% yield) | Excellent (t₁/₂=24 h) |
The β-cyanoethyl phosphate protecting group is simultaneously removed under ammonia treatment via β-elimination, where ammonium ions catalyze the reaction by deprotonating the α-carbon, generating acrylonitrile and the native phosphodiester [3].
While phosphoramidite synthesis constructs the phosphodiester backbone, enzymatic strategies enable precise 5'-phosphorylation of Guanylyl(3'→5')uridine. Two enzymatic methods dominate:
Post-phosphorylation, ammonium counterions aid purification via anion-exchange chromatography (using NH₄Cl gradients) or size-exclusion chromatography (SEC) in ammonium acetate buffers. SEC in particular resolves phosphorylated dinucleotides from residual ATP or phosphatase-digested fragments while maintaining ammonium salt stability [4].
Enzymatic phosphorylation circumvents challenges of chemical phosphorylation, such as protecting group incompatibility or low yields (<60%) observed with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (phosphitylating agent) in solution-phase synthesis [2].
Table 3: Enzymatic Phosphorylation Methods for Dinucleotides
Method | Conditions | Yield | Regioselectivity |
---|---|---|---|
T4 Polynucleotide Kinase | 70 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 20 µM ATP, 37°C | >90% | 5'-exclusive |
Alkaline Phosphatase | 50 mM NH₄HCO₃ (pH 8.5), 10 mM p-nitrophenyl phosphate, 37°C | 75% | 5'-exclusive |
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